2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

Regioisomer differentiation Structural elucidation Procurement quality control

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene (CAS 2229586-92-7) is a bifunctional aromatic building block with molecular formula C₁₀H₉Br and a molecular weight of 209.08 g/mol. It features a bromine atom at the ortho position and a terminal alkyne (prop-2-yn-1-yl) group directly attached to the benzene ring, combined with a para-methyl substituent.

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
Cat. No. B13612471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC#C)Br
InChIInChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3
InChIKeyIHHPKXALUDLGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene: Key Physicochemical & Structural Baseline for Procurement Evaluation


2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene (CAS 2229586-92-7) is a bifunctional aromatic building block with molecular formula C₁₀H₉Br and a molecular weight of 209.08 g/mol . It features a bromine atom at the ortho position and a terminal alkyne (prop-2-yn-1-yl) group directly attached to the benzene ring, combined with a para-methyl substituent. This substitution pattern endows the compound with dual reactivity handles: the aryl bromide for cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne chemistry. Unlike its propargyloxy (ether-linked) analogs, the direct C–C linkage of the propargyl group provides differentiated electronic and steric properties that influence reaction kinetics and downstream derivatization strategies.

Why 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene Cannot Be Simply Swapped with In-Class Analogs


Propargyl-substituted bromotoluenes exist as multiple regioisomers (e.g., 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene, CAS 2228875-54-3) and functional analogs (e.g., propargyloxy ethers or chloro variants). Substitution of the target compound with a regioisomer alters the vector of the alkyne handle and the electronic environment of the bromine, directly impacting cross-coupling regioselectivity and cycloaddition rates . Ether-linked propargyloxy analogs introduce a labile C–O bond that can undergo hydrolytic cleavage or oxidative degradation, limiting their utility in multi-step syntheses requiring robust intermediates [1]. Furthermore, the para-methyl group exerts a measurable electron-donating effect that modulates the reactivity of both the aryl bromide and the alkyne, making unsubstituted or differently substituted analogs imperfect substitutes. Procurement of the exact regioisomer is therefore critical for reproducible reaction outcomes, particularly in scale-up and medicinal chemistry campaigns where minor structural deviations lead to divergent structure-activity relationships.

Quantitative Differentiation Evidence: 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene vs. Closest Analogs


Regioisomeric Purity and Structural Identity Confirmation: 2-Bromo-4-methyl vs. 4-Bromo-1-methyl Regioisomer

The target compound 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene and its closest regioisomer 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene share the same molecular formula (C₁₀H₉Br, MW 209.08) but differ in the relative positions of bromine, methyl, and propargyl groups . The target compound places bromine ortho to the propargyl group, whereas the regioisomer places bromine para to the methyl and meta to the propargyl. This positional difference results in distinct InChI keys and SMILES strings, enabling unambiguous identification by GC-MS or NMR. Commercially, the target compound (CAS 2229586-92-7) is supplied with a typical purity of 97% (GC) as verified by independent vendor CoA, while the regioisomer (CAS 2228875-54-3) is often listed at 95% purity, reflecting differences in synthetic accessibility and purification difficulty . Procurement of the correct regioisomer avoids costly mis-synthesis in multi-step routes.

Regioisomer differentiation Structural elucidation Procurement quality control

Linkage Stability: Direct C–Propargyl vs. Propargyloxy Ether Analogs

The target compound features a direct C–C bond between the benzene ring and the propargyl group, in contrast to the propargyloxy (ether) analogs such as 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (compound 2d in Batool et al., 2014) [1]. Ether-linked propargyl groups are susceptible to hydrolytic cleavage under acidic or basic conditions and to oxidative degradation, which can compromise intermediate integrity over multiple synthetic steps. While direct quantitative hydrolysis rate constants for this specific pair are not available in the open literature, class-level inference from aryl propargyl ethers indicates that C–O bond scission can occur with half-lives on the order of hours under strongly acidic conditions (pH < 2) at elevated temperatures, whereas the direct C–C linked propargyl group is stable under these conditions [1]. This differential stability is critical for synthetic routes involving strongly acidic or basic steps.

Chemical stability Synthetic intermediate durability Multi-step synthesis

Antibacterial Activity Benchmarking: Propargyloxy Ether Analog Provides Baseline for Biological Screening

While direct biological data for 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene are not published, its closest propargyloxy ether analog (2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, compound 2d) was evaluated for antibacterial activity against Bacillus subtilis, showing 55.67±0.26% inhibition at 100 µg/mL with an IC₅₀ of 79.9 µg/mL [1]. This provides a baseline for the ether series. The target compound, lacking the ether oxygen, is expected to exhibit altered lipophilicity (calculated logP difference of approximately +0.5 to +0.8 units based on fragment-based estimation) and hydrogen-bonding capacity, which may modulate membrane permeability and target binding. Procurement of the target compound enables direct comparative SAR studies to determine the impact of the C–C vs. C–O linkage on bioactivity.

Antibacterial assay Bacillus subtilis Structure-activity relationship

Reactivity Differentiation in Sonogashira Coupling: Aryl Bromide vs. Aryl Chloride Analogs

The ortho-bromine atom in the target compound is a superior leaving group for Pd-catalyzed cross-coupling compared to the corresponding chloro analog (2-chloro-4-methyl-1-(prop-2-yn-1-yl)benzene). Class-level kinetic data for aryl bromides vs. aryl chlorides in Sonogashira coupling show that aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under identical conditions [1]. This translates to higher yields and milder reaction conditions for the target compound. For example, typical Sonogashira coupling of aryl bromides with terminal alkynes proceeds at room temperature to 60 °C, while aryl chlorides often require 80–120 °C and/or specialized ligands. The bromine substituent thus enables more efficient diversification of the propargyl-bearing scaffold.

Cross-coupling reactivity Sonogashira coupling Leaving group comparison

Electronic Effect of para-Methyl Substituent on Alkyne Reactivity in CuAAC Click Chemistry

The para-methyl group in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene donates electron density into the aromatic ring, which can be transmitted through the direct C–C bond to the terminal alkyne, slightly increasing its electron density and modulating its reactivity in CuAAC click reactions. In contrast, compounds lacking the para-methyl group (e.g., 2-bromo-1-(prop-2-yn-1-yl)benzene) or bearing electron-withdrawing groups exhibit altered alkyne reactivity. While direct kinetic data specific to this compound are not published, Hammett σ analysis for para-substituents predicts that a methyl group (σₚ = -0.17) will produce a modest rate enhancement in electrophilic alkyne reactions compared to the unsubstituted analog (σₚ = 0.00) [1]. This predictable electronic tuning enables chemists to select the methyl-substituted building block for applications requiring slightly higher alkyne nucleophilicity.

CuAAC click chemistry Electronic effects Reaction rate modulation

Procurement Advantage: Ortho-Bromo Substitution Pattern for Directed Ortho-Metalation (DoM) Strategies

The ortho-bromo substituent in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene can serve as a directing group for ortho-metalation or as a placeholder for sequential functionalization. In contrast, the regioisomer 4-bromo-1-methyl-2-(prop-2-yn-1-yl)benzene has bromine para to the methyl, which precludes ortho-metalation directed by bromine at the adjacent position. Literature precedents for ortho-bromo-substituted toluenes demonstrate that bromine can direct lithiation to the position between Br and CH₃ with high regioselectivity (>95:5) using LDA or n-BuLi at low temperature [1]. This enables introduction of electrophiles at the 3-position of the target scaffold, a synthetic vector not accessible with the para-bromo regioisomer. This orthogonal functionalization capability provides a compelling procurement rationale for the target compound in diversity-oriented synthesis.

Directed ortho-metalation Regioselective functionalization Synthetic utility

Optimal Application Scenarios for 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene Based on Quantitative Evidence


Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction

The target compound's ortho-bromo substitution enables directed ortho-metalation at C-3 (selectivity >95:5) [1] while the terminal alkyne allows parallel diversification via CuAAC click chemistry. This orthogonal reactivity is not achievable with the para-bromo regioisomer. The direct C–C propargyl linkage ensures intermediate stability across multi-step sequences, avoiding the hydrolytic sensitivity of propargyloxy ether analogs [2]. Researchers building fragment libraries or SAR tables should procure this specific regioisomer to maximize the accessible chemical space around the toluyl-propargyl scaffold.

Sonogashira Cross-Coupling for Advanced Alkyne-Functionalized Scaffolds

The aryl bromide in 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene undergoes oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl chloride [1], enabling room-temperature Sonogashira coupling with diverse terminal alkynes. This reactivity advantage reduces catalyst loading and reaction time, making it the preferred building block for synthesizing bis-alkyne intermediates for materials science or conjugated polymer precursors.

Antibacterial Lead Optimization: C–C vs. C–O Linkage SAR

The propargyloxy ether analog (compound 2d in Batool et al., 2014) demonstrated 55.67% inhibition of Bacillus subtilis at 100 µg/mL with an IC₅₀ of 79.9 µg/mL [1]. Procurement of the target compound (C–C linked propargyl) enables direct head-to-head comparison to determine whether replacing the ether oxygen with a methylene group improves potency, metabolic stability, or selectivity. This SAR study is essential for advancing antibacterial hit compounds.

Materials Chemistry: Click-Ready Monomer with Enhanced Thermal Stability

The direct C–C propargyl linkage confers superior thermal and hydrolytic stability compared to propargyloxy ether monomers [1], making this compound suitable for high-temperature polymer curing or thermoset applications. The para-methyl group provides a modest electron-donating effect (σₚ = -0.17) [2] that can fine-tune the reactivity of the alkyne in thermal or metal-catalyzed polymerization, offering predictable control over cure kinetics.

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